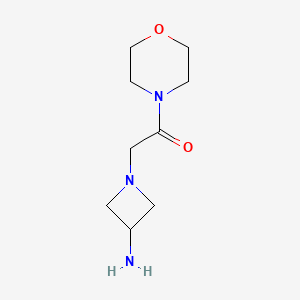

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c10-8-5-11(6-8)7-9(13)12-1-3-14-4-2-12/h8H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDOWKLBZVEZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the application and the biological system .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Morpholine-Containing Ethanone Derivatives

Key Observations :

- Ring Size and Strain: The 3-aminoazetidine group in the target compound introduces greater ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This may enhance rigidity and affect binding kinetics in biological targets .

- The target compound’s lack of aromatic groups may favor solubility over lipophilicity .

Table 2: Pharmacological and Hazard Data

Key Observations :

- The target compound’s H315/H319 hazards align with typical irritancy profiles of secondary amines. In contrast, fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit distinct toxicity due to fluorine’s electronegativity .

Biological Activity

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one, also known by its CAS number 1342220-32-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 208.23 g/mol. The structure includes an azetidine ring and a morpholine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 208.23 g/mol |

| CAS Number | 1342220-32-9 |

| Purity | Typically ≥ 95% |

Anticancer Activity

Research has indicated that compounds containing morpholine and azetidine derivatives can exhibit significant anticancer properties. A study focusing on related compounds demonstrated their cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells. These compounds were shown to induce apoptosis through various mechanisms, including cell cycle arrest and morphological changes indicative of programmed cell death .

The biological activity of 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one may involve:

- Inhibition of key enzymes : Morpholine derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.

- Receptor modulation : The structural features allow for selective binding to various receptors, potentially influencing signaling pathways involved in cell proliferation and survival .

Case Studies

- Cytotoxicity Assessment : In vitro studies have shown that derivatives similar to 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one were tested against multiple cancer cell lines using MTT assays. Results indicated varying levels of cytotoxicity, with some derivatives outperforming standard chemotherapeutics like cisplatin in specific cell lines .

- Apoptosis Induction : Morphological assessments using Hoechst staining confirmed that certain derivatives led to significant increases in sub-G1 populations, indicating enhanced apoptosis rates compared to controls .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are not extensively documented; however, the presence of both morpholine and azetidine rings suggests favorable absorption characteristics and metabolic stability. Safety assessments are crucial for any new therapeutic agents, and ongoing studies are necessary to evaluate toxicity profiles.

Preparation Methods

Detailed Preparation Pathways

Stepwise Synthesis (Inferred from Related Literature)

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Azetidine Synthesis | Cyclization of suitable diamines | Formation of the 3-aminoazetidine core |

| 2 | Morpholine Functionalization | Alkylation or acylation of morpholine | Introduction of the ethanone linker |

| 3 | Coupling | Condensation or substitution | Connection of azetidine and morpholine fragments |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure product |

Example Synthetic Route (Hypothetical Based on Similar Compounds)

- Synthesis of 3-Aminoazetidine: Starting from a suitable diamine, cyclization yields the azetidine ring with a free amino group.

- Preparation of 1-(Morpholin-4-yl)ethanone: Morpholine is alkylated or acylated with a bromoacetyl or chloroacetyl derivative to introduce the ethanone group.

- Coupling Reaction: The amino group of 3-aminoazetidine reacts with the carbonyl carbon of 1-(morpholin-4-yl)ethanone, under mild base or acid catalysis, to form the final product.

- Purification: The crude product is purified by column chromatography or recrystallization.

Reaction Conditions and Considerations

- Solvents: Common solvents include dichloromethane, acetonitrile, or ethanol, depending on solubility and reactivity.

- Catalysts: Acid or base catalysts (e.g., triethylamine, pyridine, or mineral acids) may be used to promote condensation or substitution.

- Temperature: Most steps are performed at room temperature or with gentle heating (30–80°C), to avoid decomposition of sensitive intermediates.

- Yield Optimization: Reaction monitoring by thin-layer chromatography and optimization of stoichiometry are essential for maximizing yield.

Data Table: Key Preparation Parameters

Q & A

Advanced Research Question

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., azetidine NH2 vs. morpholine CH2) .

- X-ray crystallography : Confirm stereochemistry and hydrogen-bonding networks .

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed by-products) with limits of detection <0.1% .

How to address contradictions in reported biological activity across studies?

Advanced Research Question

- Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .

- Metabolite profiling : Use HPLC to identify degradation products that may alter activity .

- Target validation : CRISPR knockouts or siRNA silencing confirm specificity of observed effects .

What experimental frameworks assess environmental fate and ecotoxicity?

Advanced Research Question

Adapt Project INCHEMBIOL protocols :

- Biodegradation : OECD 301F test to measure mineralization in aqueous systems.

- Bioaccumulation : LogP calculations and in vitro assays with fish hepatocytes.

- Ecototoxicity : Daphnia magna acute toxicity (EC50) and algal growth inhibition .

How can in silico modeling predict interactions with novel biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to screen against PDB-deposited enzymes (e.g., PI3Kγ) .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., azetidine ring size) with IC50 values .

What methodologies evaluate compound stability under varying storage conditions?

Advanced Research Question

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .

- HPLC stability-indicating assays : Quantify degradation products (e.g., oxidized morpholine derivatives) .

- Arrhenius modeling : Predict shelf life at 25°C from accelerated stability data .

How to elucidate mechanisms of enzyme inhibition for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.